molecular formula C24H31N3O2 B15003126 2-methyl-N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)propanamide

2-methyl-N-(2-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)propanamide

Cat. No.: B15003126
M. Wt: 393.5 g/mol
InChI Key: CHRRPAHMQBESGZ-UHFFFAOYSA-N
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Description

2-METHYL-N-(2-{1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE is a complex organic compound with a unique structure that includes a benzimidazole core, a phenoxy group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-(2-{1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE typically involves multiple steps, including the formation of the benzimidazole core, the attachment of the phenoxy group, and the final coupling with the propanamide moiety. Common synthetic routes may involve:

    Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, often using phenol derivatives and appropriate leaving groups.

    Coupling with Propanamide Moiety: The final step involves coupling the intermediate with a propanamide derivative, which can be facilitated by coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-(2-{1-[4-(3-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Phenol derivatives, halogenated compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-METHYL-N-(2-{1-[4-(3-METHYLPHENOXY)

Properties

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

2-methyl-N-[2-[1-[4-(3-methylphenoxy)butyl]benzimidazol-2-yl]ethyl]propanamide

InChI

InChI=1S/C24H31N3O2/c1-18(2)24(28)25-14-13-23-26-21-11-4-5-12-22(21)27(23)15-6-7-16-29-20-10-8-9-19(3)17-20/h4-5,8-12,17-18H,6-7,13-16H2,1-3H3,(H,25,28)

InChI Key

CHRRPAHMQBESGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2CCNC(=O)C(C)C

Origin of Product

United States

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